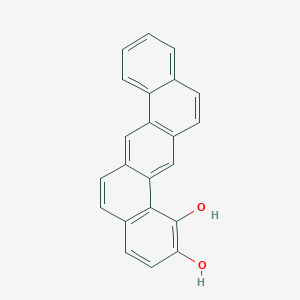
Dibenz(a,h)anthracene-1,2-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenz(a,h)anthracene-1,2-diol is a polycyclic aromatic hydrocarbon (PAH) derivative. It is a metabolite of dibenz(a,h)anthracene, which is known for its carcinogenic properties. This compound is characterized by the presence of two hydroxyl groups attached to the first and second carbon atoms of the dibenz(a,h)anthracene structure. The compound is of significant interest in scientific research due to its potential biological effects and its role in the study of PAH metabolism and toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenz(a,h)anthracene-1,2-diol typically involves the hydroxylation of dibenz(a,h)anthracene. One common method is the catalytic oxidation of dibenz(a,h)anthracene using osmium tetroxide (OsO₄) as the oxidizing agent. The reaction is carried out in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) under mild conditions to yield the diol product.
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. the compound can be produced on a larger scale using similar synthetic routes with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Dibenz(a,h)anthracene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon or partially reduced intermediates.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives such as quinones, reduced hydrocarbons, and various substituted aromatic compounds.
Scientific Research Applications
Dibenz(a,h)anthracene-1,2-diol has several scientific research applications:
Chemistry: It is used as a model compound to study the metabolism and reactivity of PAHs.
Biology: The compound is investigated for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Research focuses on its potential role in carcinogenesis and its effects on cellular processes.
Industry: It is used in the development of analytical methods for detecting and quantifying PAHs in environmental samples.
Mechanism of Action
The mechanism of action of dibenz(a,h)anthracene-1,2-diol involves its metabolic activation to reactive intermediates. These intermediates can form covalent adducts with DNA, leading to mutations and potentially initiating carcinogenesis. The compound’s effects are mediated through the formation of DNA adducts and the subsequent activation of cellular pathways involved in DNA repair, apoptosis, and cell cycle regulation.
Comparison with Similar Compounds
Similar Compounds
Dibenz(a,h)anthracene: The parent compound, known for its carcinogenic properties.
Benzo(a)pyrene-7,8-diol: Another PAH derivative with similar metabolic pathways and biological effects.
Chrysene-1,2-diol: A structurally related compound with comparable reactivity and toxicity.
Uniqueness
Dibenz(a,h)anthracene-1,2-diol is unique due to its specific hydroxylation pattern, which influences its reactivity and biological interactions. Its study provides insights into the metabolic activation and detoxification of PAHs, contributing to the understanding of their carcinogenic mechanisms.
Properties
CAS No. |
124027-77-6 |
|---|---|
Molecular Formula |
C22H14O2 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
naphtho[8,7-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H14O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,23-24H |
InChI Key |
LIUQDWBKHRLZRD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(=C(C=C5)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-fluorocyclopent-2-en-1-one](/img/structure/B14291459.png)
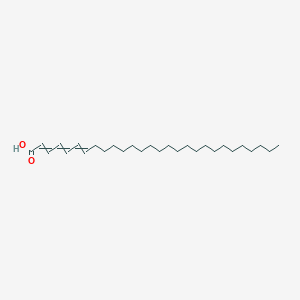
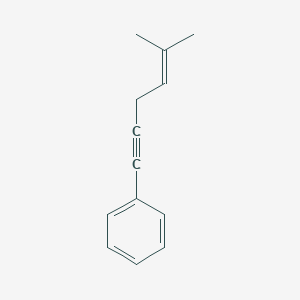

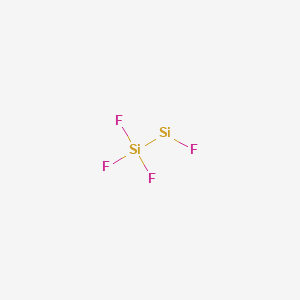
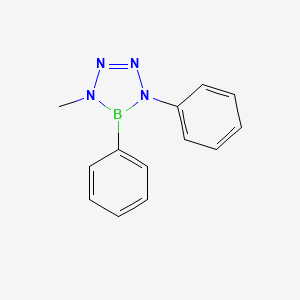
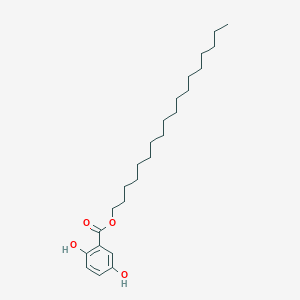
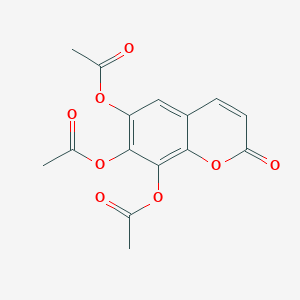
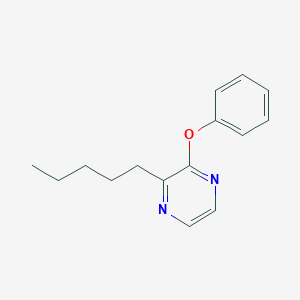

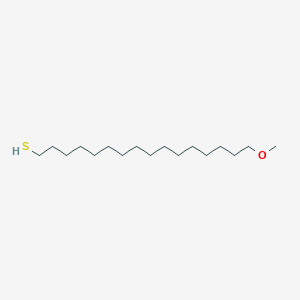
![Trimethyl(5-{[(prop-2-en-1-yl)oxy]methyl}furan-2-yl)silane](/img/structure/B14291533.png)
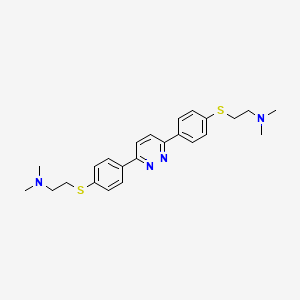
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
